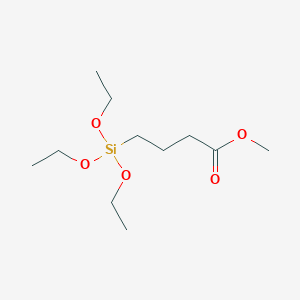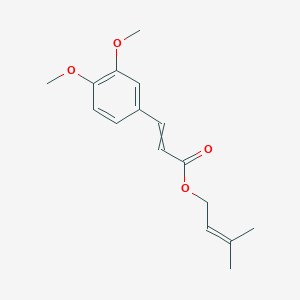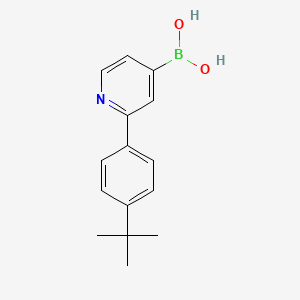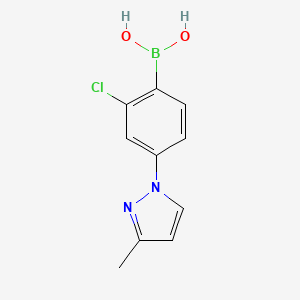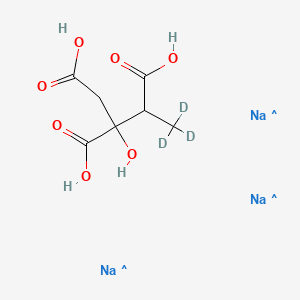
CID 171042860
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 171042860 is a chemical compound registered in the PubChem database. This compound has garnered interest in various scientific fields due to its unique properties and potential applications. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.
Analyse Chemischer Reaktionen
CID 171042860 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve specific outcomes. For instance, the compound may react with halogenated hydrocarbons under specific conditions to form new derivatives . The major products formed from these reactions depend on the reagents and conditions used, highlighting the compound’s versatility in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
CID 171042860 has a wide range of scientific research applications. In chemistry, it is used to study the structural details of metabolites and lipids through advanced mass spectrometry techniques . In biology, the compound’s role in metabolic pathways and its potential as a biomarker are of significant interest. In medicine, this compound may be explored for its therapeutic potential, particularly in understanding disease mechanisms and developing new treatments. Industrial applications include its use in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 171042860 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, influencing various biochemical processes. For example, similar compounds like tranexamic acid exert their effects by inhibiting the activation of plasminogen, thereby preventing excessive bleeding . Understanding the molecular targets and pathways involved can provide insights into the compound’s therapeutic potential and applications.
Vergleich Mit ähnlichen Verbindungen
CID 171042860 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For instance, compounds like tranexamic acid and acetazolamide share some structural similarities and mechanisms of action . this compound’s specific properties and applications set it apart, making it a valuable compound for various scientific research and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific fields Its synthesis, chemical reactions, and applications in chemistry, biology, medicine, and industry make it a valuable subject of study
Eigenschaften
Molekularformel |
C7H10Na3O7 |
|---|---|
Molekulargewicht |
278.14 g/mol |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/i1D3;;; |
InChI-Schlüssel |
KDASSMLRJGWUTK-AGUGZIQGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Na] |
Kanonische SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083173.png)

![tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14083182.png)
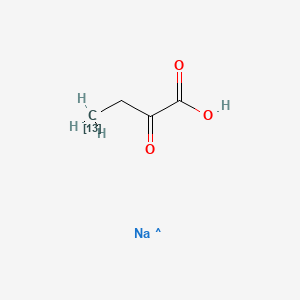

![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)
![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)

![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
